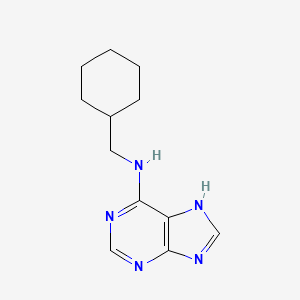
Sucrose pentamyristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose pentamyristate is a sucrose ester, specifically a pentamyristate ester of sucrose. Sucrose esters are nonionic surfactants derived from the esterification of sucrose with fatty acids. These compounds are known for their biocompatibility, low toxicity, and environmental friendliness. This compound, in particular, is used in various applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sucrose pentamyristate is synthesized through the esterification of sucrose with myristic acid. The reaction typically involves the use of a catalyst, such as an acid or an enzyme, to facilitate the esterification process. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalyst: Acid catalysts like sulfuric acid or enzyme catalysts like lipases can be used.
Solvent: Organic solvents such as toluene or dimethylformamide are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose pentamyristate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding sucrose and myristic acid.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Sucrose and myristic acid.
Oxidation: Oxidized sucrose derivatives.
Substitution: Substituted sucrose esters.
Applications De Recherche Scientifique
Sucrose pentamyristate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the formulation of emulsions and microemulsions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential as a penetration enhancer in transdermal drug delivery.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics.
Mécanisme D'action
The mechanism of action of sucrose pentamyristate involves its ability to interact with biological membranes and enhance the permeability of drugs. The compound can disrupt the lipid bilayer of cell membranes, facilitating the transport of active pharmaceutical ingredients across the skin or other biological barriers. The molecular targets include lipid molecules in the membrane, and the pathways involved are related to membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
- Sucrose monomyristate
- Sucrose dimyristate
- Sucrose trimyristate
- Sucrose tetramyristate
Comparison: Sucrose pentamyristate is unique due to its higher degree of esterification, which imparts distinct physicochemical properties compared to its lower esterified counterparts. It has a higher hydrophobicity and can form more stable emulsions, making it particularly useful in applications requiring enhanced surfactant properties.
Propriétés
Numéro CAS |
94139-16-9 |
|---|---|
Formule moléculaire |
C82H152O16 |
Poids moléculaire |
1394.1 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-tetradecanoyloxyoxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C82H152O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-71(84)91-67-70-78(94-73(86)63-58-53-48-43-38-33-28-23-18-13-8-3)80(96-75(88)65-60-55-50-45-40-35-30-25-20-15-10-5)82(97-70,68-92-72(85)62-57-52-47-42-37-32-27-22-17-12-7-2)98-81-79(77(90)76(89)69(66-83)93-81)95-74(87)64-59-54-49-44-39-34-29-24-19-14-9-4/h69-70,76-81,83,89-90H,6-68H2,1-5H3/t69-,70-,76-,77+,78-,79-,80+,81-,82+/m1/s1 |
Clé InChI |
BZYKMLANACVTGP-SPSJIOHRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


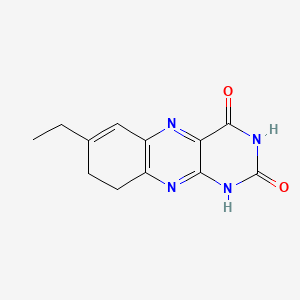


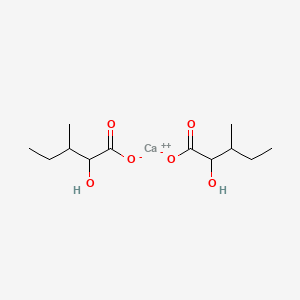
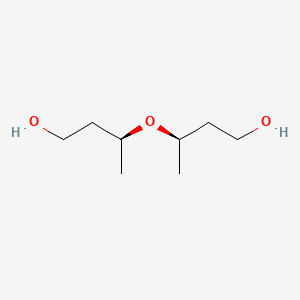
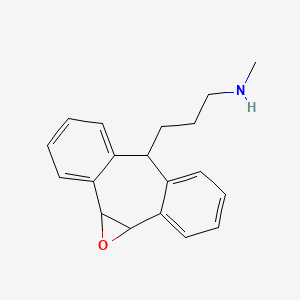

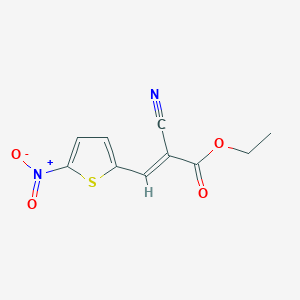
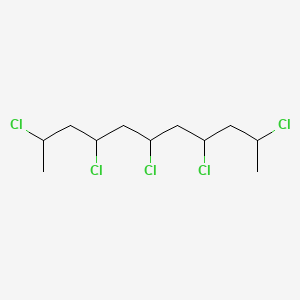
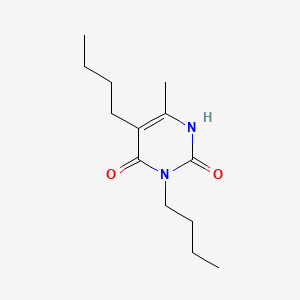
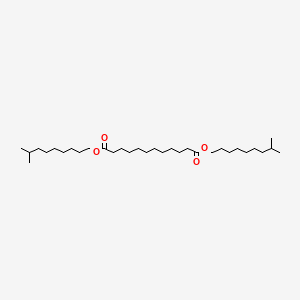
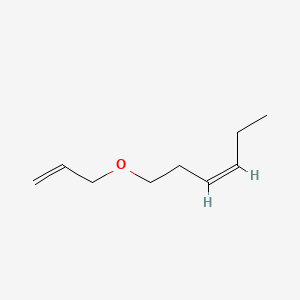
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
